2-Ethylhexyl (3-oxobutyl)phosphonate
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Overview
Description
2-Ethylhexyl (3-oxobutyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-ethylhexyl and a 3-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (3-oxobutyl)phosphonate can be achieved through several methods. One common approach involves the reaction of 2-ethylhexanol with 3-oxobutylphosphonic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl (3-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl (3-oxobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to explore its use in the treatment of diseases such as osteoporosis and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl (3-oxobutyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in the context of osteoporosis treatment, it may inhibit bone resorption by osteoclasts, thereby promoting bone formation .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl (2-ethylhexyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
- Bisphosphonates (e.g., alendronate, risedronate)
Uniqueness
2-Ethylhexyl (3-oxobutyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
62277-82-1 |
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Molecular Formula |
C12H24O4P- |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-ethylhexoxy(3-oxobutyl)phosphinate |
InChI |
InChI=1S/C12H25O4P/c1-4-6-7-12(5-2)10-16-17(14,15)9-8-11(3)13/h12H,4-10H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
DHEQTHBKBDREHQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)(CCC(=O)C)[O-] |
Origin of Product |
United States |
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